In-Depth Technical Guide: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)
In-Depth Technical Guide: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9), a fluorinated diol with significant potential in advanced materials and chemical synthesis. This document details its physicochemical properties, spectroscopic data, a likely synthesis route, and its application in the formulation of high-performance fluorinated polyurethanes. The information is presented to support researchers and professionals in leveraging the unique characteristics of this compound in their work.
Physicochemical Properties
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a white crystalline solid at room temperature.[1][2] The presence of a central hexafluorinated carbon chain imparts unique properties, including enhanced thermal stability and chemical resistance.[3]
| Property | Value | Reference |
| CAS Number | 376-90-9 | [4] |
| Molecular Formula | C₅H₆F₆O₂ | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 78-81 °C | [5] |
| Boiling Point | 111.5 °C at 10 mmHg | [5] |
| Purity | ≥98% (GC) | [3] |
| Linear Formula | HOCH₂(CF₂)₃CH₂OH | [5] |
Spectroscopic Data
The structural integrity of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) adjacent to the hydroxyl groups, split by the neighboring difluoromethylene (CF₂) group. The hydroxyl protons would likely appear as a broad singlet, which can be confirmed by D₂O exchange.
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¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The signal for the carbon atoms in the CF₂ groups will be significantly influenced by the attached fluorine atoms, resulting in characteristic shifts and splitting patterns.[1]
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C H₂OH | ~60 |
| -C F₂- | ~110-130 (triplets due to C-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong absorption bands in the 1000-1300 cm⁻¹ region are indicative of C-F stretching vibrations.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern would be characterized by the loss of small neutral molecules such as water (H₂O) and fragments resulting from the cleavage of the carbon-carbon bonds.[7]
Synthesis Protocol
A common and effective method for the synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is the reduction of a suitable precursor, such as a diester of hexafluoroglutaric acid (e.g., diethyl hexafluoroglutarate). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[3][8]
Experimental Protocol: Reduction of Diethyl Hexafluoroglutarate
Disclaimer: This is a generalized procedure based on established chemical principles for LiAlH₄ reductions. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Diethyl hexafluoroglutarate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of diethyl hexafluoroglutarate in anhydrous diethyl ether is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete reduction of the ester groups.
-
The reaction is then carefully quenched by the slow, sequential addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of water and then 10% sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield pure 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol.
Applications
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a valuable building block in polymer chemistry, particularly for the synthesis of fluorinated polyurethanes. These polymers exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for high-performance coatings, sealants, and elastomers.[9][10]
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
Disclaimer: This is a generalized procedure. The properties of the resulting polyurethane will depend on the specific diisocyanate and reaction conditions used.
Materials:
-
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
-
A diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - HMDI)
-
A suitable solvent (e.g., dry N,N-dimethylformamide - DMF)
-
A catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
In a reaction vessel under a dry, inert atmosphere, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is dissolved in dry DMF.
-
A catalytic amount of DBTDL is added to the solution.
-
An equimolar amount of the diisocyanate (e.g., HMDI) is then added dropwise to the stirred solution at a controlled temperature (e.g., 60-80 °C).
-
The reaction mixture is stirred at this temperature for several hours until the polymerization is complete, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
The resulting polymer solution can be cast into a film or precipitated by pouring into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
Safety and Handling
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is harmful if swallowed.[5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a versatile fluorinated building block with significant potential for the development of advanced materials. Its unique combination of a fluorinated backbone and reactive hydroxyl end groups makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal and chemical stability. This guide provides essential technical information to facilitate its use in research and development.
References
- 1. 2,2,3,3,4,4-HEXAFLUORO-1,5-PENTANEDIOL(376-90-9) 13C NMR [m.chemicalbook.com]
- 2. WO1998044015A1 - Transparent fluorinated polyurethane coating compositions and methods of use thereof - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. organicreactions.org [organicreactions.org]
- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 6. 2,2,3,3,4,4-HEXAFLUORO-1,5-PENTANEDIOL(376-90-9) IR Spectrum [chemicalbook.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
